Heteroaromatic imidazo[1,2-a]pyridines synthesis from C–H/N–H oxidative cross-coupling/cyclization†

Chemical Communications Pub Date: 2012-09-13 DOI: 10.1039/C2CC35927H

Abstract

A novel silver-mediated highly selective C–H/N–H oxidative cross-coupling/cyclization between 2-aminopyridines and terminal alkynes has been demonstrated. This approach provided a simple way to construct heteroaromatic imidazo[1,2-a]pyridines. By using this protocol, the marketed drug zolimidine (antiulcer) could be synthesized easily.

Graphical abstract: Heteroaromatic imidazo[1,2-a]pyridines synthesis from C–H/N–H oxidative cross-coupling/cyclization
Heteroaromatic imidazo[1,2-a]pyridines synthesis from C–H/N–H oxidative cross-coupling/cyclization†
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